molecular formula CH2N2 B1218177 Diazomethane CAS No. 334-88-3

Diazomethane

Cat. No. B1218177
CAS RN: 334-88-3
M. Wt: 42.04 g/mol
InChI Key: YXHKONLOYHBTNS-UHFFFAOYSA-N
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Description

Diazomethane is an organic chemical compound with the formula CH2N2 . It is the simplest diazo compound . In its pure form at room temperature, it is a yellow, poisonous, potentially explosive gas . It is almost universally used as a solution in diethyl ether due to its sensitivity .


Synthesis Analysis

Diazomethane is typically generated in-situ and then immediately reacted with the carboxylic acid to produce the methyl ester . The synthesis involves a simple acid-base reaction to deprotonate the carboxylic acid . The carboxylate then acts as the nucleophile of an SN2 reaction with protonated diazomethane to produce the methyl ester .


Molecular Structure Analysis

The structure of diazomethane is explained using three resonance forms . It consists of a methylene carbon (CH2) bonded to dinitrogen (N2) . The key resonance form for our purposes is the one where carbon bears a lone pair and a negative formal charge .


Chemical Reactions Analysis

Diazomethane is a useful reagent for the conversion of carboxylic acids to methyl esters . It can also be used for the one-carbon extension (“homologation”) of carboxylic acids via the Arndt-Eistert synthesis . Diazomethane adds to ethylenic compounds to form pyrazoline derivatives .


Physical And Chemical Properties Analysis

Diazomethane has a molecular weight of 42.041 g/mol, and a monoisotopic mass of 42.022 g/mol . It has a musty odor, and it is shipped in the form of compressed gas . It has a boiling point of -90 F or -230 C at 760 mm Hg and a melting point of -2290 F or -1450 C .

Scientific Research Applications

1. Phenol Derivatization

Diazomethane is traditionally used for the derivatization of phenols, a process critical in gas chromatography applications. However, due to its explosive and toxic nature, alternative methods using less hazardous substances like trimethylsilyldiazomethane have been explored. These alternatives provide comparable derivatization results while significantly reducing risks and costs (van T Erve et al., 2010).

2. Cyclopropanation Catalyst

Diazomethane serves as a precursor for carbene (CH2), which is used in cyclopropanation to form triangular carbon cycles. However, its explosive properties pose a challenge. Recent studies have shown that an iron cyclopropanation catalyst can facilitate this reaction without the need to isolate diazomethane, thus enhancing safety and efficiency in organic synthesis (Morandi & Carreira, 2012).

3. Continuous Flow Processes

In response to the safety challenges associated with diazomethane, continuous flow processes have been developed. These processes allow for safe and on-demand generation of diazomethane, enabling its use in large-scale organic synthesis (Lehmann, 2017).

4. Methylenation of Chemical Compounds

Diazomethane is widely applied as a methylenating agent in synthetic chemistry. Its catalytic reactions with various compounds, including olefins and acethylenes, are significant for the regio- and stereo-selectivity in synthesis. The use of diazomethane in the catalytic conversion of unsaturated compounds into cyclopropane derivatives is a key area of application (Tomilov et al., 1993).

5. Homologation of Cycloalkanones

Diazomethane is crucial for the homologation of cycloalkanones, leading to the formation of complex alpha-tertiary and -quaternary cyclic ketones. This process is particularly valuable due to the formation of two new C-C bonds and the production of molecular nitrogen as the only stoichiometric byproduct (Moebius & Kingsbury, 2009).

6. Membrane Separation Technology

Membrane separation technology has been employed for the safe generation of anhydrous diazomethane, avoiding traditional distillation methods. This approach minimizes the risk of diazomethane accumulation and enhances safety in its application (Dallinger & Kappe, 2017).

7. Multistep Continuous Flow Systems

The versatility of diazomethane as a C1 building block in organic synthesis is well-recognized, but its usage poses scale-up challenges. Recent developments in continuous processes and equipment concepts for the generation and consumption of diazomethane in continuous mode have expanded its applicability, especially in the industrial context (Yang et al., 2018).

Safety And Hazards

Diazomethane is highly toxic and potentially explosive . It is a respiratory irritant with a number of potential health hazards . Symptoms of exposure may include headache, chest pain, cough, fever, severe asthmatic attacks, and pulmonary edema, which can be fatal .

Future Directions

The use of diazomethane has been significantly reduced by the introduction of the safer and equivalent reagent trimethylsilyldiazomethane . Micro-reaction technology offers a safe way to deliver diazomethane on demand both on the R&D and the industrially relevant scale .

properties

IUPAC Name

diazomethane
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InChI

InChI=1S/CH2N2/c1-3-2/h1H2
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InChI Key

YXHKONLOYHBTNS-UHFFFAOYSA-N
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Canonical SMILES

C=[N+]=[N-]
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Molecular Formula

CH2N2
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DSSTOX Substance ID

DTXSID0024008
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Molecular Weight

42.040 g/mol
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Physical Description

Diazomethane is a yellow gas with a musty odor that is shipped as a liquid under pressure. (NIOSH, 2022) Highly toxic by inhalation., Yellow gas with a musty odor; Note: Shipped as a liquefied compressed gas; [NIOSH], YELLOW GAS WITH CHARACTERISTIC ODOUR., Yellow gas with a musty odor., Yellow gas with a musty odor. [Note: Shipped as a liquefied compressed gas.]
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Boiling Point

-9 °F at 760 mmHg (NIOSH, 2023), -23 °C, -9 °F
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Flash Point

Flammable gas, NA (Gas)
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Solubility

Reacts with water (NIOSH, 2023), Soluble in ... benzene, alcohol, Very soluble in ether and dioxane, Decomposes in water, Solubility in water: reaction, Reacts
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Density

1.45, Relative density (water = 1): 1.45, 1.45(relative gas density)
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Vapor Density

1.45 (NIOSH, 2023) - Heavier than air; will sink (Relative to Air), 1.45 (Air = 1), Relative vapor density (air = 1): 1.4, 1.45
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Vapor Pressure

greater than 1 atm (NIOSH, 2023), Vapor pressure, kPa at 25 °C: 520, >1 atm
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Product Name

Diazomethane

Color/Form

Yellow gas [Note: Shipped as a liquefied compressed gas]

CAS RN

334-88-3
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Melting Point

-229 °F (NIOSH, 2023), -145 °C, -229 °F
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Record name DIAZOMETHANE
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URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1256
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name DIAZOMETHANE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/357
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Diazomethane
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0182.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diazomethane
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Reactant of Route 6
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Citations

For This Compound
101,000
Citations
T Sammakia, IR Ramazanov… - … of reagents for organic …, 2001 - Wiley Online Library
… the synthesis of diazomethane involved the use … diazomethane can be prepared without distillation, 7 thus avoiding the most dangerous operation in other preparations of diazomethane…
Number of citations: 12 onlinelibrary.wiley.com
GA Molander, LN Cavalcanti - Organic letters, 2013 - ACS Publications
Isoxazolidines have proven to be important substrates in synthetic organic chemistry. Limited examples in the literature that provide trifluoromethylated versions of these compounds …
Number of citations: 75 pubs.acs.org
AGH Barbosa, JGS Monteiro - Theoretical Chemistry Accounts, 2012 - Springer
The electronic structure and chemical bonding in the diazomethane molecule are investigated using full-valence generalized valence bond (GVB) methods. We point out that an ab initio…
Number of citations: 10 link.springer.com
E Kriek, P Emmelot - Biochimica et Biophysica Acta (BBA)-Specialized …, 1964 - Elsevier
… In spite of marked differences in reaction conditions our results with diazomethane, which reacts according to an SN I mechanism, are in good agreement with the results of the latter …
Number of citations: 100 www.sciencedirect.com
JF McGarrity, T Smyth - Journal of the American Chemical Society, 1980 - ACS Publications
The reaction between diazomethaneand the hydronium ion was studied in a THF-water (60: 40 v/v) mixture at 25 C. When a large excess of diazoalkane was used, thekinetics were …
Number of citations: 89 pubs.acs.org
JC Sheehan, PT Izzo - Journal of the American Chemical Society, 1949 - ACS Publications
… In a recent communication from this Laboratory the action of diazomethane on phenyl isocyanate was reported.2 In a reaction analogousto the formation of cyclobutanone from ketene …
Number of citations: 101 pubs.acs.org
MM Kreevoy, SJ Thomas - The Journal of Organic Chemistry, 1977 - ACS Publications
… amount of diazomethane added could … diazomethane was measured spectrophotometrically in 27 different buffersolutions in the DMSO-water solvent at 25.0 C. The initial diazomethane …
Number of citations: 15 pubs.acs.org
GL Closs, JJ Coyle - Journal of the American Chemical Society, 1965 - ACS Publications
Halogenation of diazomethane with less than molar amounts of t-butyl hypohalites at—100 gives halodiazomethanes in good yields. Thermolysis at—10 and photolysis of chloro-and …
Number of citations: 104 pubs.acs.org
SM Hecht, JW Kozarich - Tetrahedron Letters, 1973 - Elsevier
… methylurea solution and reacted with diazomethane (liberating nitrogen) as the latter was … no significant concentration of diazomethane was ever achieved. Although the diazomethane …
Number of citations: 20 www.sciencedirect.com
D Dallinger, CO Kappe - Nature Protocols, 2017 - nature.com
… , and diazomethane is generated upon mixing of the two streams. Pure diazomethane gas … with the substrate solution, diazomethane is instantly consumed, which minimizes the risk of …
Number of citations: 42 www.nature.com

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